molecular formula C13H16O4 B1616039 (E)-3-(2,4-Diethoxyphenyl)acrylic acid CAS No. 423736-06-5

(E)-3-(2,4-Diethoxyphenyl)acrylic acid

Cat. No. B1616039
M. Wt: 236.26 g/mol
InChI Key: OCSURSYLLPHFLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the dissolution of malonic acid and 2,4-dimethoxybenzaldehyde in pyridine, followed by the addition of a catalytic amount of piperidine . The mixture is then submitted to reflux at 125 °C bath temperature for 3.5 hours with stirring .


Molecular Structure Analysis

The molecular formula of “(E)-3-(2,4-Diethoxyphenyl)acrylic acid” is C13H16O4. Its molecular weight is 236.26 g/mol.


Physical And Chemical Properties Analysis

“(E)-3-(2,4-Diethoxyphenyl)acrylic acid” is a solid at room temperature . It has a density of 1.203 g/cm3 . Its boiling point is 384.4ºC at 760 mmHg , and its melting point is 192-194 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

Studies have focused on synthesizing derivatives related to (E)-3-(2,4-Diethoxyphenyl)acrylic acid and their characterization. For instance, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper have been explored, demonstrating the effective corrosion inhibition properties of these compounds (Abu-Rayyan et al., 2022). Additionally, the synthesis, separation, and crystal structures of E and Z isomers of closely related compounds have been reported, highlighting the importance of structural characterization in understanding the properties of these substances (Chenna et al., 2008).

Material Science Applications

The research also delves into the applications of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in material science. A study on variable composition mixtures of a tertiary amine-functionalized mesogen and poly(acrylic acid) indicates the formation of a monophasic supramolecular complex, showcasing the potential of these compounds in creating advanced materials with specific properties (Bazuin et al., 2002). This research underlines the versatility of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in developing materials with tailored features for various applications.

Chemical Reactions and Mechanisms

The Knoevenagel reaction of diethylphosphonoacetic acid, leading to the formation of related acrylic acids, emphasizes the utility of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in synthesizing compounds with potential applications in organic chemistry and materials science (Krawczyk & Albrecht, 2005).

properties

IUPAC Name

(E)-3-(2,4-diethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)12(9-11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSURSYLLPHFLE-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-Diethoxyphenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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